![molecular formula C20H21BrN4O4S B3941509 4-bromo-N-{2,2-dimethyl-3-[(5-nitro-8-quinolinyl)amino]propyl}benzenesulfonamide](/img/structure/B3941509.png)
4-bromo-N-{2,2-dimethyl-3-[(5-nitro-8-quinolinyl)amino]propyl}benzenesulfonamide
Übersicht
Beschreibung
4-bromo-N-{2,2-dimethyl-3-[(5-nitro-8-quinolinyl)amino]propyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BQ-788 and belongs to the class of sulfonamide compounds.
Wirkmechanismus
BQ-788 selectively binds to the ETB receptor and inhibits the binding of endothelin to this receptor. This results in the inhibition of various downstream signaling pathways that are activated by the ETB receptor. The exact mechanism of action of BQ-788 is not fully understood, but it is believed to involve the inhibition of calcium signaling and the activation of protein kinase C.
Biochemical and Physiological Effects:
BQ-788 has been shown to have various biochemical and physiological effects. In vitro studies have shown that BQ-788 inhibits the proliferation of vascular smooth muscle cells and the release of endothelin from endothelial cells. In vivo studies have demonstrated that BQ-788 reduces blood pressure and improves endothelial function in various animal models of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of BQ-788 is its selectivity for the ETB receptor. This allows researchers to study the specific role of this receptor in various physiological and pathological processes. However, one limitation of BQ-788 is its relatively low potency compared to other ETB receptor antagonists. This may limit its usefulness in certain experiments where high potency is required.
Zukünftige Richtungen
There are several future directions for research on BQ-788. One area of interest is the role of the ETB receptor in the regulation of vascular tone and blood pressure. BQ-788 has been shown to reduce blood pressure in animal models of hypertension, but the exact mechanisms underlying this effect are not fully understood. Another area of interest is the potential use of BQ-788 in the treatment of cardiovascular diseases. BQ-788 has been shown to improve endothelial function and reduce vascular inflammation in animal models of atherosclerosis, suggesting that it may have therapeutic potential in this disease. Finally, there is interest in developing more potent and selective ETB receptor antagonists based on the structure of BQ-788.
Wissenschaftliche Forschungsanwendungen
BQ-788 has been extensively studied for its potential applications in scientific research. One of the primary applications of BQ-788 is in the study of endothelin receptors. Endothelin is a peptide that is involved in the regulation of blood pressure and has been implicated in the pathogenesis of various cardiovascular diseases. BQ-788 is a selective antagonist of the endothelin B (ETB) receptor and has been used to study the role of this receptor in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
4-bromo-N-[2,2-dimethyl-3-[(5-nitroquinolin-8-yl)amino]propyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN4O4S/c1-20(2,13-24-30(28,29)15-7-5-14(21)6-8-15)12-23-17-9-10-18(25(26)27)16-4-3-11-22-19(16)17/h3-11,23-24H,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQANLCJVWMYESV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)CNS(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-{2,2-dimethyl-3-[(5-nitroquinolin-8-yl)amino]propyl}benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.